ALS-8112

Descripción general

Descripción

ALS-8112 es un inhibidor potente y selectivo de la polimerasa del virus respiratorio sincitial (VRS). Es conocido por su actividad antiviral, particularmente contra el VRS, que es una causa importante de infecciones respiratorias en bebés y ancianos . El compuesto funciona inhibiendo la actividad de la ARN polimerasa del virus, evitando así su replicación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

ALS-8112 se sintetiza mediante un proceso químico de varios pasos. La síntesis típicamente implica la formación de un análogo de nucleósido, que luego se fosforila para producir la forma trifosfato activa. Los pasos clave incluyen:

Formación de nucleósidos: El paso inicial implica la síntesis del análogo de nucleósido mediante una serie de reacciones químicas, que incluyen la glicosilación y la modificación de la base nitrogenada.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen la elección de solventes, el control de la temperatura y las técnicas de purificación, como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

ALS-8112 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte de la base nitrogenada.

Reducción: Las reacciones de reducción pueden modificar la base nitrogenada o la parte del azúcar.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis de análogos de nucleósidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos nucleofílicos como la azida de sodio y los haluros de alquilo.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios análogos de nucleósidos y sus derivados fosforilados. La forma trifosfato de this compound es particularmente significativa debido a su actividad antiviral .

Aplicaciones Científicas De Investigación

ALS-8112 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis de análogos de nucleósidos y las reacciones de fosforilación.

Biología: this compound se emplea en la investigación de los mecanismos de replicación viral y el desarrollo de fármacos antivirales.

Medicina: El compuesto se investiga por su posible uso terapéutico en el tratamiento de infecciones por VRS.

Mecanismo De Acción

ALS-8112 ejerce sus efectos inhibiendo la actividad de la ARN polimerasa del VRS. El compuesto se convierte en su forma trifosfato activa dentro de la célula huésped. Esta forma trifosfato compite entonces con los nucleótidos naturales por la incorporación al ARN viral, lo que lleva a la terminación prematura de la síntesis de ARN. Esto detiene efectivamente la replicación viral .

Comparación Con Compuestos Similares

Compuestos similares

Remdesivir: Otro análogo de nucleósido con actividad antiviral contra el VRS y el SARS-CoV-2.

Favipiravir: Un antiviral de amplio espectro que se dirige a la ARN polimerasa viral.

Ribavirina: Un antiviral que se utiliza para tratar el VRS y otras infecciones virales.

Unicidad de ALS-8112

This compound es único debido a su alta selectividad y potencia contra la polimerasa del VRS. A diferencia de otros análogos de nucleósidos, this compound tiene un perfil de toxicidad más bajo y un índice terapéutico más alto, lo que lo convierte en un candidato prometedor para la terapia antiviral .

Propiedades

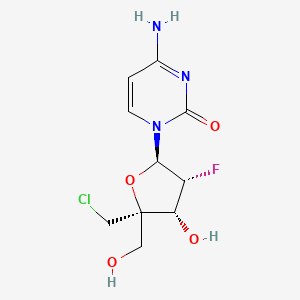

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSRKKBIPSQHOJ-IBCQBUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248923 | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445379-92-9 | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445379-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445379929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALS-8112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7795987MKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid](/img/structure/B605270.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride](/img/structure/B605275.png)